molecular formula C10H8N4 B2417507 2-Benzyl-5-ethynyltetrazole CAS No. 2416237-15-3

2-Benzyl-5-ethynyltetrazole

Cat. No.: B2417507
CAS No.: 2416237-15-3
M. Wt: 184.202
InChI Key: KDOVPRSMERYMHS-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethynyltetrazole is a heterocyclic compound that features a tetrazole ring substituted with a benzyl group at the second position and an ethynyl group at the fifth position. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-ethynyltetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl azide with ethynyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the ethynyl group can yield ethyl or ethylene derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Ethyl-tetrazole derivatives.

    Substitution: Amino-tetrazole or thio-tetrazole derivatives.

Scientific Research Applications

2-Benzyl-5-ethynyltetrazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Comparison with Similar Compounds

    2-Benzyl-5-methyltetrazole: Similar structure but with a methyl group instead of an ethynyl group.

    2-Phenyl-5-ethynyltetrazole: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-Benzyl-5-ethynyltetrazole is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-benzyl-5-ethynyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOVPRSMERYMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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